1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is often used as a bioisostere for para-substituted benzene rings, providing enhanced physicochemical properties such as increased metabolic stability and improved solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of an aryl iodide to [1.1.1]propellane, followed by further functionalization steps . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl has been used to construct the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, transition metal catalysts, and oxidizing or reducing agents . The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives with different functional groups .
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for drug design, providing enhanced metabolic stability and solubility compared to traditional aromatic rings.
Materials Science: The unique three-dimensional structure of the bicyclo[1.1.1]pentane core makes it useful in the development of novel materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives such as:
- 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physicochemical properties and biological activity. The presence of the 2,6-dimethylphenyl group can enhance the compound’s stability and solubility, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-4-3-5-10(2)11(9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWCOGKNOFFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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